4-Chloro-2,3-dimethylbenzyl alcohol
Overview
Description
4-Chloro-2,3-dimethylbenzyl alcohol, also known by its IUPAC name (4-chloro-2,3-dimethylphenyl)methanol, is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a benzene ring, along with a hydroxyl group attached to the benzyl position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dimethylbenzyl alcohol typically involves the chlorination of 2,3-dimethylbenzyl alcohol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-chloro-2,3-dimethylbenzaldehyde or 4-chloro-2,3-dimethylbenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-dimethylbenzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dimethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The chloro and methyl groups influence its reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl alcohol: Similar structure but lacks the two methyl groups.
2,3-Dimethylbenzyl alcohol: Similar structure but lacks the chloro group.
4-Chloro-3-methylbenzyl alcohol: Similar structure with one methyl group and one chloro group
Uniqueness
4-Chloro-2,3-dimethylbenzyl alcohol is unique due to the presence of both chloro and methyl groups, which influence its chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-chloro-2,3-dimethylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISZKXDDTAJUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280145 | |
Record name | Benzenemethanol, 4-chloro-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826109-99-2 | |
Record name | Benzenemethanol, 4-chloro-2,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826109-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-chloro-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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